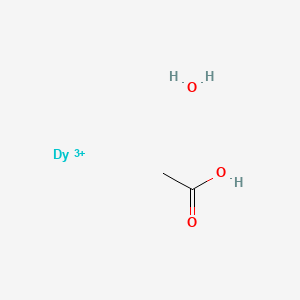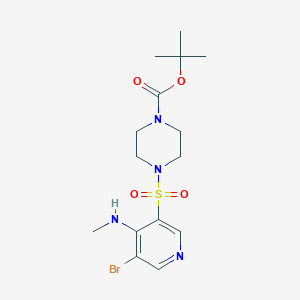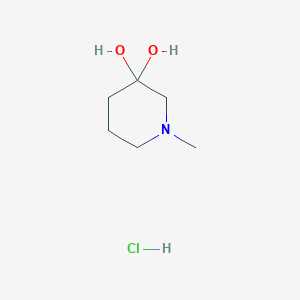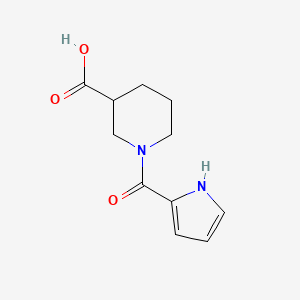![molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphinylidene group and multiple ester linkages. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphinylidene precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common solvents used in the synthesis include chloroform and ethyl acetate, which help in dissolving the reactants and facilitating the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pivalic acid:
Neopentanoic acid: Another related compound with a similar backbone but different functional groups.
Trimethylacetic acid: Similar in structure but with variations in the ester linkages.
Uniqueness
What sets Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester apart is its unique combination of ester and phosphinylidene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H25O7P |
|---|---|
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3 |
Clé InChI |
LBTNZSXQRTVRHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)




![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)


